

Application Note: Mass Spectrometry Analysis of 1,2-Ethanediol, dipropanoate

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Compound of Interest

Compound Name: 1,2-Ethanediol, dipropanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of **1,2-Ethanediol, dipropanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes information on sample preparation, instrumentation parameters, and expected mass spectral data. This guide is intended for researchers and professionals in drug development and related scientific fields who require a robust method for the identification and quantification of this compound.

Introduction

1,2-Ethanediol, dipropanoate (CAS Registry Number: 123-80-8) is a diester of ethylene glycol and propionic acid.[1][2][3] Its analysis is crucial in various applications, including its use as a plasticizer and its presence as a potential impurity or metabolite in different matrices.[4] Mass spectrometry, particularly coupled with gas chromatography, offers a highly sensitive and specific method for the analysis of this semi-volatile compound.[5] This application note outlines a standard protocol for the GC-MS analysis of **1,2-Ethanediol, dipropanoate**.

Chemical Properties

Property	Value	Reference
Molecular Formula	C8H14O4	[1][2][3]
Molecular Weight	174.19 g/mol	[1][2][3][4]
IUPAC Name	2-propanoyloxyethyl propanoate	[4]
Synonyms	Ethylene glycol dipropionate, Ethylene dipropionate	[2][3][4]

Quantitative Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry of **1,2-Ethanediol, dipropanoate** yields a characteristic fragmentation pattern. The major mass-to-charge ratios (m/z) and their relative intensities are summarized below.

m/z	Relative Intensity (%)	Putative Fragment
29	85	$[C_2H_5]^+$
57	100	$[C_2H_5CO]^+$
74	30	$[C_2H_5COOH]^+$
87	40	$[CH_2OC(O)C_2H_5]^+$
101	15	$[CH_2CH_2OC(O)C_2H_5]^+$
117	5	$[M - C_2H_5CO]^+$

Data synthesized from public spectral databases.

Experimental Protocols

This section details the methodology for the GC-MS analysis of **1,2-Ethanediol, dipropanoate**.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[6]

- Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or acetonitrile to a concentration of 1 mg/mL.[\[7\]](#)[\[8\]](#)
- Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
- Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[\[7\]](#)[\[8\]](#)
- Vialing: Transfer the final sample into a 2 mL glass autosampler vial with a PTFE septum screw cap. Plastic vials should be avoided as organic solvents can leach plasticizers.[\[6\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

The following parameters are recommended for the analysis of **1,2-Ethenediol, dipropanoate**.

Parameter	Recommended Setting
Gas Chromatograph	
Injection Volume	1 µL
Inlet Temperature	250 °C
Injection Mode	Split (20:1)
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Column	30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program	Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	40-200 amu
Scan Rate	2 scans/sec

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **1,2-Ethanediol, dipropanoate**.

Caption: A flowchart of the GC-MS experimental workflow.

Fragmentation Pathway

The proposed electron ionization fragmentation pathway for **1,2-Ethanediol, dipropanoate** is shown below.

Caption: Key fragmentation steps of **1,2-Ethanediol, dipropanoate**.

Conclusion

The GC-MS protocol described in this application note provides a reliable method for the analysis of **1,2-Ethanediol, dipropanoate**. The provided instrumental parameters and expected fragmentation patterns can serve as a valuable resource for researchers in method development and routine analysis. Adherence to proper sample preparation techniques is essential for achieving accurate and reproducible results.

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